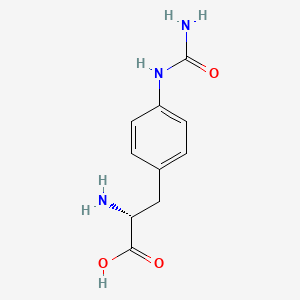

4-((Aminocarbonyl)amino)-D-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(carbamoylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-8(9(14)15)5-6-1-3-7(4-2-6)13-10(12)16/h1-4,8H,5,11H2,(H,14,15)(H3,12,13,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAKYRNNPKFXGS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1808153-79-8 | |

| Record name | 4-((Aminocarbonyl)amino)-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1808153798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((AMINOCARBONYL)AMINO)-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY8U4NUZ7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Aminocarbonyl Amino D Phenylalanine and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer an elegant and environmentally conscious route to chiral molecules, including D-amino acids. These approaches leverage the high selectivity of enzymes to establish the desired stereocenter, often starting from inexpensive achiral precursors.

Phenylalanine Ammonia (B1221849) Lyase (PAL) is an enzyme that naturally catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. nih.gov While its natural function favors the L-enantiomer, PAL can be exploited in synthetic applications to produce D-phenylalanine derivatives through a cascade process. nih.gov The synthesis begins with substituted cinnamic acids, which can be converted into D-phenylalanines with high yield and excellent optical purity in a one-pot reaction. nih.gov

This process involves coupling the PAL-mediated amination with a chemoenzymatic deracemization system. nih.gov Although PAL has a strong preference for producing L-amino acids, some PAL variants show activity towards the formation of D-enantiomers. nih.gov Researchers have developed high-throughput screening methods to identify PAL variants with increased rates of formation for non-natural D-phenylalanines. nih.gov By employing the best-performing mutants in the cascade system, both the conversion rate and the enantiomeric excess (ee) of the D-configured product can be significantly enhanced. nih.gov This methodology is applicable to a range of cinnamic acid substrates, demonstrating its versatility in producing various D-phenylalanine derivatives.

| Starting Substrate (Cinnamic Acid Derivative) | Product (D-Phenylalanine Derivative) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| p-Nitrocinnamic acid | D-p-Nitrophenylalanine | 78 | >99 |

| p-Chlorocinnamic acid | D-p-Chlorophenylalanine | 75 | >99 |

| p-Bromocinnamic acid | D-p-Bromophenylalanine | 72 | >99 |

| p-Fluorocinnamic acid | D-p-Fluorophenylalanine | 68 | >99 |

Deracemization is a powerful technique to convert a racemic mixture of amino acids into a single, optically pure enantiomer. In the context of D-phenylalanine synthesis, a highly effective chemoenzymatic cascade combines the stereoselective oxidation of an L-amino acid with a non-selective reduction step. nih.govrsc.org

One established strategy employs an L-amino acid deaminase (LAAD), such as the one from Proteus mirabilis, which selectively oxidizes the L-enantiomer in the racemic mixture to the corresponding α-keto acid (phenylpyruvic acid derivative). nih.govrsc.org This intermediate is then non-selectively reduced back to the racemic amino acid using a reducing agent like an ammonia-borane complex (NH₃:BH₃). nih.gov As the L-enantiomer is continuously consumed by the enzyme and the product is recycled, the process gradually enriches the D-enantiomer, leading to high enantiomeric excess. nih.gov This one-pot biocatalytic stereoinversion cascade can achieve quantitative yields with an ee greater than 99% for D-phenylalanine. rsc.org This deracemization system is compatible with the conditions required for PAL aminations, allowing for a concurrent amination/deracemization cascade that transforms cinnamic acids directly into optically pure D-phenylalanine derivatives. nih.gov

Protecting Group Chemistry in Derivatization: Focus on N-((9H-fluoren-9-ylmethoxy)carbonyl)-D-phenylalanine (Fmoc-D-Aph(Cbm)-OH)

For the incorporation of 4-((aminocarbonyl)amino)-D-phenylalanine into a peptide sequence using modern synthetic methods, it must first be converted into a suitably protected derivative. The most common and effective derivative for this purpose is N-((9H-fluoren-9-ylmethoxy)carbonyl)-4-((aminocarbonyl)amino)-D-phenylalanine, abbreviated as Fmoc-D-Aph(Cbm)-OH.

The fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). nih.govamericanpeptidesociety.org Its utility stems from its orthogonality to the acid-labile protecting groups typically used for amino acid side chains (e.g., t-butyl). total-synthesis.com The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, usually a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.org This allows for the selective deprotection of the α-amino group at each step of peptide elongation without disturbing the side-chain protecting groups or the bond linking the peptide to the solid support. nih.gov

The synthesis of Fmoc-D-Aph(Cbm)-OH involves the reaction of the free α-amino group of 4-((aminocarbonyl)amino)-D-phenylalanine with an Fmoc-donating reagent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more frequently, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is more stable and less prone to side reactions. total-synthesis.com The resulting Fmoc-protected amino acid is a stable, crystalline solid that serves as a key building block, ready for use in automated or manual peptide synthesizers to create complex peptides containing this unique unnatural amino acid. chemimpex.com

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Condition |

|---|---|---|---|

| Fluorenylmethoxycarbonyl | Fmoc | α-Amino group (temporary) | Base (e.g., 20% Piperidine in DMF) |

| tert-Butyl | tBu | Asp, Glu (carboxyl); Ser, Thr, Tyr (hydroxyl) | Strong Acid (e.g., TFA) |

| Trityl | Trt | Asn, Gln (amide); Cys (thiol); His (imidazole) | Strong Acid (e.g., TFA) |

| tert-Butyloxycarbonyl | Boc | Lys, Orn (amino); Trp (indole) | Strong Acid (e.g., TFA) |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Arg (guanidino) | Strong Acid (e.g., TFA) |

Fmoc-Based Protection Schemes and Their Role in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups. nih.govembrapa.br The synthesis of Fmoc-4-((aminocarbonyl)amino)-D-phenylalanine is a key step to enable its incorporation into peptide chains via SPPS.

A plausible synthetic pathway commences with the commercially available Fmoc-4-amino-D-phenylalanine. The 4-amino group on the phenyl ring can be converted to the corresponding urea (B33335) (aminocarbonylamino) moiety. This transformation is typically achieved through one of two primary methods: reaction with an isocyanate or with a cyanate (B1221674) salt under acidic conditions. For the synthesis of the parent ureido derivative, reaction with a reagent like trimethylsilyl (B98337) isocyanate, followed by aqueous workup, or treatment with an alkali metal cyanate (e.g., potassium cyanate) in the presence of a mild acid, would yield the desired 4-((aminocarbonyl)amino) side chain. nih.gov

Alternatively, if starting from 4-amino-D-phenylalanine, the α-amino group must first be protected with the Fmoc group. This is typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. Following the protection of the α-amino group, the 4-amino group can then be converted to the urea as described above.

Once Fmoc-4-((aminocarbonyl)amino)-D-phenylalanine is synthesized, it can be utilized as a building block in SPPS. The general cycle of SPPS involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide using a secondary amine base, typically piperidine in dimethylformamide (DMF). scielo.org.mx The newly synthesized Fmoc-4-((aminocarbonyl)amino)-D-phenylalanine is then activated and coupled to the free N-terminal amine of the growing peptide chain. embrapa.br This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

| Step | Description | Typical Reagents and Conditions |

|---|---|---|

| 1. α-Amino Group Protection | Protection of the α-amino group of 4-amino-D-phenylalanine with the Fmoc group. | Fmoc-OSu or Fmoc-Cl, aqueous sodium bicarbonate or sodium carbonate, room temperature. |

| 2. Urea Formation | Conversion of the 4-amino group to a 4-ureido group. | Potassium cyanate (KOCN) in aqueous acetic acid; or trimethylsilyl isocyanate (TMS-NCO) followed by hydrolysis. |

| 3. Fmoc Deprotection in SPPS | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. | 20% piperidine in DMF, room temperature. |

| 4. Coupling in SPPS | Activation and coupling of Fmoc-4-((aminocarbonyl)amino)-D-phenylalanine to the growing peptide chain. | Coupling reagents (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA) in a suitable solvent like DMF or NMP. |

The use of the Fmoc protecting group is advantageous as it is stable to the acidic conditions often used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. nih.gov This orthogonality is crucial for the successful synthesis of complex peptides containing modified amino acids.

Regioselective Functionalization of the Phenylalanine Moiety

The synthesis of 4-((Aminocarbonyl)amino)-D-phenylalanine fundamentally relies on the regioselective introduction of a functional group at the para-position of the D-phenylalanine phenyl ring. The most common and well-established method to achieve this is through electrophilic aromatic substitution, specifically nitration, followed by reduction.

The process begins with D-phenylalanine as the starting material. The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich phenyl ring. The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the formation of the para-substituted product, 4-nitro-D-phenylalanine, over the ortho and meta isomers. Low temperatures, often at or below 0°C, are generally employed to enhance the regioselectivity and minimize side reactions.

Following the successful nitration, the next step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and clean method, utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other methods include the use of metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or sodium borohydride (B1222165) in the presence of a catalyst. The successful reduction yields 4-amino-D-phenylalanine, a key precursor for the final compound. This amino group can then be converted to the urea moiety as described in the previous section.

| Step | Transformation | Typical Reagents and Conditions | Key Considerations |

|---|---|---|---|

| 1. Nitration | Introduction of a nitro group at the 4-position of the phenyl ring. | Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), 0°C to room temperature. | Control of temperature to maximize para-substitution and minimize by-products. |

| 2. Reduction | Conversion of the 4-nitro group to a 4-amino group. | Catalytic hydrogenation (H₂, Pd/C), or metal/acid (e.g., Sn/HCl, Fe/HCl). | Choice of reducing agent to ensure complete conversion without affecting other functional groups. |

Biochemical and Molecular Interaction Mechanisms of 4 Aminocarbonyl Amino D Phenylalanine

Interactions with Enzyme Systems

Exploration of Enzyme Inhibition Modalities

The introduction of a D-enantiomer of an amino acid into a biological system, which is predominantly composed of L-amino acids, can lead to significant and specific interactions with enzymes. While direct studies on 4-((Aminocarbonyl)amino)-D-phenylalanine are not extensively detailed in the available literature, the behavior of its parent compound, D-phenylalanine, provides a framework for understanding its potential enzymatic interactions. D-amino acids can act as inhibitors or modulators of enzymes that typically process L-amino acids.

One notable interaction of D-phenylalanine is with phenylalanine hydroxylase (PheH), an enzyme crucial for the catabolism of L-phenylalanine. nih.govnih.gov Research has shown that D-phenylalanine, along with other phenylalanine analogues, can function as an allosteric activator of PheH. nih.gov This activation is linked to the stabilization of a dimeric form of the enzyme's regulatory domain. nih.gov This suggests that D-phenylalanine and its derivatives might not always act as classical competitive inhibitors but can induce conformational changes that modulate enzyme activity. The aminocarbonylamino group on the phenyl ring of 4-((Aminocarbonyl)amino)-D-phenylalanine could further influence such allosteric interactions, potentially altering the binding affinity and the degree of activation or inhibition.

Another potential mode of action for D-phenylalanine derivatives is the inhibition of enzymes that degrade neuropeptides. For instance, D-phenylalanine has been suggested to inhibit enkephalin degradation by the enzyme carboxypeptidase A. wikipedia.org Enkephalins are endogenous opioid peptides, and their stabilization can lead to analgesic effects. By extension, 4-((Aminocarbonyl)amino)-D-phenylalanine could be investigated for similar inhibitory activities on peptidases, where the ureido group might enhance binding to the active site.

The stereospecificity of enzymes is a critical factor. Studies on D-amino-acid amidase (DAA) from Ochrobactrum anthropi SV3, which shows a high preference for D-amino acid substrates, provide insight into how enzymes distinguish between enantiomers. The D-stereospecificity is achieved through a combination of a hydrophobic cavity for the side chain and a specific spatial arrangement of amino acid residues that fix the position of the substrate's amino group. drugbank.com An L-amino acid amide binds in a way that moves the amide group away from the catalytic serine residue, preventing hydrolysis. drugbank.com This highlights that while 4-((Aminocarbonyl)amino)-D-phenylalanine might be a substrate for D-specific enzymes, it would likely be a poor substrate or an inhibitor for L-specific enzymes due to steric hindrance and improper positioning in the active site.

| Enzyme System | Observed/Potential Interaction | Mechanism | Reference |

|---|---|---|---|

| Phenylalanine Hydroxylase (PheH) | Allosteric Activation | Stabilization of the regulatory domain dimer, leading to increased enzyme activity. | nih.gov |

| Carboxypeptidase A | Inhibition (Potential) | Blockage of enkephalin degradation. | wikipedia.org |

| D-Amino-Acid Amidase (DAA) | Substrate Recognition | Specific binding pocket accommodates D-enantiomers for catalysis. | drugbank.com |

| L-Specific Peptidases | Inhibition (Potential) | Improper fit in the active site due to D-chirality, preventing catalysis. | drugbank.com |

Substrate Mimicry and Enzymatic Catalysis in D-Amino Acid Pathways

D-amino acids are not merely metabolic curiosities; they are integral components in the biology of many organisms, particularly bacteria, where they are used in peptidoglycan cell walls. This necessitates specific enzymatic pathways for their synthesis and metabolism. Engineered metabolic pathways have been created in organisms like Escherichia coli to produce D-amino acids. dntb.gov.ua These pathways often involve a two-step process: the deamination of an L-amino acid to an α-keto acid, followed by a stereoselective reductive amination to the D-amino acid, catalyzed by enzymes such as L-amino acid deaminase and D-amino acid aminotransferase, respectively. dntb.gov.uanih.gov

In this context, 4-((Aminocarbonyl)amino)-D-phenylalanine could act as a substrate mimic. Its structural similarity to D-phenylalanine suggests it could interact with enzymes of D-amino acid pathways. For example, it might be recognized by D-amino acid oxidases or aminotransferases. However, the bulky and polar aminocarbonylamino group at the para position of the phenyl ring would likely have a significant impact on its reactivity. This modification could either render it a poor substrate, effectively making it a competitive inhibitor of the enzyme, or it could be a substrate for enzymes with broad specificity, leading to the formation of novel metabolites. The broad specificity of some enzymes in these pathways, which allows them to be used for the synthesis of a variety of D-amino acids, supports this possibility. dntb.gov.ua

Engagement with Protein Structures and Biological Processes

Influence on Protein Interactions and Conformational Dynamics

The substitution of a canonical L-amino acid with a D-amino acid analog like 4-((Aminocarbonyl)amino)-D-phenylalanine can have profound effects on the structure, stability, and interactions of peptides and proteins. The chirality of amino acid residues is a fundamental determinant of polypeptide secondary and tertiary structures. nih.gov

Introducing a D-amino acid into a peptide sequence composed of L-amino acids can disrupt canonical secondary structures such as α-helices and β-sheets. nih.gov This is because the D-configuration forces the peptide backbone into dihedral angles that are energetically unfavorable for these regular structures, often inducing kinks or turns. nih.gov However, the alternation of L- and D-amino acids can lead to the formation of novel secondary structures, such as β-helices, which are observed in natural peptides like gramicidin. nih.gov The specific influence of 4-((Aminocarbonyl)amino)-D-phenylalanine would depend on its position within a peptide sequence.

Beyond backbone conformation, the side chain plays a crucial role. Phenylalanine residues are often found in the hydrophobic cores of proteins, where they contribute to stability through stacking interactions with other aromatic side chains. nih.govdrugbank.com Phenylalanine can also be a key component of protein-protein interfaces, driving specific interactions. researchgate.net The ureido (aminocarbonylamino) group on 4-((Aminocarbonyl)amino)-D-phenylalanine adds a significant feature to the side chain. This group is capable of forming multiple hydrogen bonds, introducing a hydrophilic and directional interaction potential not present in the parent amino acid. This could alter protein folding by allowing the side chain to interact favorably with the polar backbone or aqueous solvent, potentially destabilizing a buried conformation. Conversely, if positioned at a protein-protein interface, this group could mediate new, highly specific hydrogen-bonding interactions, thereby modulating the affinity and specificity of the interaction.

Furthermore, studies have shown that phenylalanine can act as a protein stabilizer and an inhibitor of protein aggregation. nih.govresearchgate.net It is hypothesized that phenylalanine can interact with exposed hydrophobic patches on unfolded or partially folded proteins, preventing them from forming amorphous aggregates. nih.gov The derivative 4-((Aminocarbonyl)amino)-D-phenylalanine, with its combination of a hydrophobic phenyl ring and a hydrophilic ureido group, could exhibit unique effects on protein stability and aggregation, potentially inhibiting the formation of amyloid fibrils, a process in which L-phenylalanine itself can participate. researchgate.netresearchgate.net

| Structural Aspect | Effect of D-Chirality | Potential Influence of Aminocarbonylamino Group | Reference |

|---|---|---|---|

| Secondary Structure | Disruption of α-helices and β-sheets; potential for inducing turns or novel structures. | May favor surface exposure due to H-bonding potential, further influencing local conformation. | nih.gov |

| Protein Folding/Stability | Can destabilize the hydrophobic core if replacing a buried L-Phe. | Can be stabilizing or destabilizing depending on the local hydrogen-bonding network. | nih.gov |

| Protein-Protein Interactions | Alters backbone trajectory, potentially disrupting established interfaces. | Can introduce new, specific hydrogen bond donor/acceptor sites to mediate novel interactions. | researchgate.net |

| Aggregation Propensity | Can inhibit or alter the aggregation pathway of L-amino acid peptides. | The polar group may interfere with hydrophobic aggregation, potentially enhancing anti-aggregation effects. | researchgate.netnih.gov |

Mechanistic Insights into Ribosomal Integration of D-Amino Acid Analogs

The ribosome, the cellular machinery for protein synthesis, has evolved to polymerize L-amino acids with high fidelity. nih.govkhanacademy.org The incorporation of D-amino acids is strongly disfavored, primarily at the stage of peptide bond formation. nih.govnih.gov While some unnatural amino acids can be incorporated into peptides using reconstituted in vitro translation systems, the efficiency of D-amino acid incorporation is generally low. nih.gov

Structural studies of the ribosome have provided a detailed mechanistic explanation for this stereochemical discrimination. A crystal structure of a bacterial ribosome with a D-aminoacyl-tRNA analog (ACCA-D-Phe) bound in the A-site reveals the basis for the poor reactivity. nih.govkhanacademy.orgnih.gov The D-amino acid side chain is accommodated in the same binding pocket as an L-amino acid side chain. khanacademy.orgnih.gov However, due to the opposite chirality at the α-carbon, this binding mode positions the α-amino group of the D-amino acid suboptimally for the nucleophilic attack on the ester carbonyl of the peptidyl-tRNA in the P-site. khanacademy.orgnih.gov

The formation of a peptide bond is a nucleophilic addition-elimination reaction. wikipedia.orgyoutube.com For this reaction to occur efficiently within the ribosome's peptidyl transferase center (PTC), the attacking nucleophile (the α-amino group of the A-site aminoacyl-tRNA) must be precisely oriented relative to the electrophilic carbonyl carbon of the P-site peptidyl-tRNA.

In the case of a D-amino acid, the α-amino group is positioned further away from the carbonyl carbon of the P-site substrate compared to its L-counterpart. khanacademy.org For the D-amino acid's α-amino group to achieve the optimal alignment for nucleophilic attack, the side chain would need to reorient. However, this reorientation results in a severe steric clash between the D-amino acid's side chain (specifically the Cβ atom) and conserved, functionally critical nucleotides of the 23S rRNA in the PTC, such as U2506. nih.govkhanacademy.org This steric hindrance prevents the D-amino acid from adopting a reactive conformation. nih.govkhanacademy.org

Metabolic Pathways and Biotransformation Studies of D Phenylalanine Derivatives

Comparative Analysis of D- and L-Phenylalanine Metabolic Fates

The metabolic pathways of D- and L-phenylalanine diverge significantly. L-phenylalanine is primarily metabolized via the phenylalanine hydroxylase (PAH) pathway, which converts it to L-tyrosine. wikipedia.orgyoutube.com This is the rate-limiting step in the catabolism of dietary L-phenylalanine and the precursor to the synthesis of catecholamines like dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgyoutube.com

In stark contrast, D-phenylalanine is not a substrate for phenylalanine hydroxylase and therefore does not follow this major catabolic route. nih.gov The metabolic fate of D-phenylalanine is less clearly defined but is understood to involve several alternative pathways. A minor portion of ingested D-phenylalanine may be converted to L-phenylalanine, allowing it to enter the metabolic pool of its L-isomer. wikipedia.org However, the primary route of D-phenylalanine metabolism is believed to be through oxidative deamination catalyzed by D-amino acid oxidase (DAO). nih.govnih.govnih.gov This enzyme converts D-amino acids into their corresponding α-keto acids. nih.govnih.gov In the case of D-phenylalanine, this product is phenylpyruvic acid. pathbank.org

The presence of a substituent on the phenyl ring, as in 4-((Aminocarbonyl)amino)-D-phenylalanine, can further alter its metabolic profile. While specific data on this compound is scarce, the ureido group may be subject to enzymatic hydrolysis. Urease, for example, is known to hydrolyze urea (B33335), though its activity on a substituted phenylalanine is not established. nih.gov

| Metabolic Aspect | L-Phenylalanine | D-Phenylalanine |

|---|---|---|

| Primary Metabolic Pathway | Hydroxylation to L-Tyrosine by Phenylalanine Hydroxylase (PAH) | Oxidative deamination by D-Amino Acid Oxidase (DAO) |

| Key Enzyme | Phenylalanine Hydroxylase (PAH) | D-Amino Acid Oxidase (DAO) |

| Primary Metabolite | L-Tyrosine | Phenylpyruvic acid |

| Role in Neurotransmitter Synthesis | Precursor to dopamine, norepinephrine, epinephrine | Does not directly form neurotransmitters |

| Incorporation into Proteins | Yes | No |

Enzymatic Degradation and Biotransformation Products

The enzymatic degradation of D-phenylalanine is primarily initiated by D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide in the process. nih.govwikipedia.org For D-phenylalanine, this results in the formation of phenylpyruvic acid. pathbank.org The substrate specificity of DAO is broad for neutral D-amino acids. wikipedia.orgfrontiersin.org It is plausible that 4-((Aminocarbonyl)amino)-D-phenylalanine could also be a substrate for DAO, which would lead to the formation of 4-((aminocarbonyl)amino)-phenylpyruvic acid.

Further biotransformation of D-phenylalanine metabolites has been observed. For instance, in the fungus Aspergillus niger, DL-phenylalanine is metabolized to 4-hydroxymandelic acid. nih.gov The initial step for the D-isomer is mediated by D-amino acid oxidase. nih.gov Studies on phenylalanine-tyrosine metabolism have also identified various phase 1 (e.g., hydration) and phase 2 (e.g., conjugation with N-acetylcysteine, glucuronide, glycine (B1666218), and sulfate) biotransformation products of phenylalanine and its downstream metabolites. mdpi.com It is conceivable that 4-((Aminocarbonyl)amino)-D-phenylalanine could undergo similar biotransformation reactions, particularly conjugation of the amino or carboxyl group, or potential modification of the ureido substituent.

While direct evidence is lacking for the specific biotransformation of the ureido group in this context, enzymatic hydrolysis of urea and related compounds is a known biological process. nih.gov If the ureido group of 4-((Aminocarbonyl)amino)-D-phenylalanine were to be hydrolyzed, it could potentially yield 4-amino-D-phenylalanine and carbamic acid (which would decompose to ammonia and carbon dioxide).

| Enzyme/Process | Potential Action on 4-((Aminocarbonyl)amino)-D-phenylalanine | Potential Biotransformation Product(s) |

|---|---|---|

| D-Amino Acid Oxidase (DAO) | Oxidative deamination of the α-amino group | 4-((Aminocarbonyl)amino)-phenylpyruvic acid, Ammonia, Hydrogen Peroxide |

| Amidohydrolases (e.g., Urease-like activity) | Hydrolysis of the ureido group | 4-Amino-D-phenylalanine, Ammonia, Carbon Dioxide |

| Phase 2 Conjugation Enzymes | Conjugation at the amino or carboxyl group | N-acetyl, glucuronide, or glycine conjugates |

Influence on Endogenous Amino Acid Pools and Downstream Metabolites

D-phenylalanine and its derivatives can influence the pools of endogenous amino acids and their downstream metabolites, primarily through competition for transport systems and enzyme inhibition. Large neutral amino acids (LNAAs), including phenylalanine, share the same transport system (the L-type amino acid carrier) to cross the blood-brain barrier. nih.gov An elevated concentration of a D-phenylalanine derivative could competitively inhibit the transport of other LNAAs, such as tryptophan (the precursor to serotonin) and tyrosine (the precursor to catecholamines), into the brain. wikipedia.orgnih.gov

However, a study in rats administered with D-phenylalanine found no significant changes in the brain concentrations of catecholamines, serotonin, or most amino acids, with the exception of an increase in phenylalanine itself. nih.gov This suggests that under normal physiological conditions, the competitive effect may not be substantial enough to deplete the brain's supply of other essential amino acids. nih.gov

Furthermore, an excess of phenylalanine and tyrosine in the diet has been shown to potentially interfere with the uptake of tryptophan. mdpi.com This is due to competition for the same amino acid transporter. mdpi.com Therefore, high levels of 4-((Aminocarbonyl)amino)-D-phenylalanine could potentially impact the metabolic fate and availability of other aromatic amino acids.

The metabolites of D-phenylalanine can also have biological effects. For example, phenylpyruvic acid, the product of DAO activity on D-phenylalanine, can accumulate in phenylketonuria (PKU), a genetic disorder characterized by a deficiency in phenylalanine hydroxylase. nih.gov In PKU, elevated levels of phenylalanine and its metabolites, including phenylpyruvic acid, are associated with severe neurological impairment. nih.gov

| Mechanism of Influence | Affected Endogenous Molecules | Potential Downstream Effect |

|---|---|---|

| Competitive inhibition of L-type amino acid transporter | Other Large Neutral Amino Acids (e.g., Tryptophan, Tyrosine, Leucine) | Reduced transport into the brain, potentially affecting neurotransmitter synthesis |

| Inhibition of enzymes (e.g., enkephalinase) | Enkephalins (endogenous opioid peptides) | Potentiation of opioid signaling (reported for D-phenylalanine) |

| Generation of metabolites (e.g., phenylpyruvic acid) | - | Potential for accumulation and biological activity, especially in metabolic disorders |

Applications of 4 Aminocarbonyl Amino D Phenylalanine in Advanced Chemical Biology and Synthetic Design

Utilization as a Building Block in Complex Molecular Architectures

The distinct stereochemistry and functional group of 4-((Aminocarbonyl)amino)-D-phenylalanine make it a versatile building block for creating complex molecules with tailored properties. Its D-configuration can impart resistance to enzymatic degradation, a desirable trait for therapeutic peptides. nih.gov The ureido group, capable of acting as both a hydrogen bond donor and acceptor, provides a means to introduce specific, strong intermolecular interactions that can define the structure and function of the final molecule.

Solid-phase peptide synthesis (SPPS) is a cornerstone of chemical biology, enabling the routine construction of peptides. nih.govmasterorganicchemistry.com Continuous flow SPPS represents an evolution of this technique, offering potential advantages in efficiency and speed by maintaining a constant flow of reagents over the solid support. nih.govpentelutelabmit.com 4-((Aminocarbonyl)amino)-D-phenylalanine has been identified as a reactant suitable for use in continuous flow solid-phase peptide synthesis. srdpharma.com

In a typical Fmoc-based SPPS cycle, whether batch or continuous flow, the following steps are performed:

Deprotection: Removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid, typically using a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). pentelutelabmit.comyoutube.comresearchgate.net

Activation and Coupling: The incoming amino acid, such as Fmoc-protected 4-((Aminocarbonyl)amino)-D-phenylalanine, is activated using a coupling reagent (e.g., HATU, HBTU) and then coupled to the deprotected N-terminus of the growing peptide chain. pentelutelabmit.comyoutube.com

Washing: The solid support is washed to remove excess reagents and byproducts. youtube.com

The use of a continuous flow system can accelerate these cycles by ensuring high reagent concentrations at the reaction site and rapid removal of waste products. pentelutelabmit.com The incorporation of a unique amino acid like 4-((Aminocarbonyl)amino)-D-phenylalanine proceeds using these established chemical principles, allowing for its seamless integration into synthetic peptide sequences.

The modification of peptides with non-natural amino acids is a powerful strategy for developing new therapeutic agents and research tools. chemimpex.com Derivatives of D-phenylalanine are frequently used to create peptide analogs with enhanced stability and specific biological activities. For example, 4-Amino-D-phenylalanine has been used as a building block in the synthesis of antagonists for the CXCR4 receptor, which is involved in HIV entry and cancer metastasis. caymanchem.com

The ureido moiety of 4-((Aminocarbonyl)amino)-D-phenylalanine is particularly significant for designing targeted biological interactions. This group is structurally similar to the functionality in urea (B33335) and can form robust, bifurcated hydrogen bonds. This property can be exploited to create peptide analogs that bind to protein targets with high affinity and specificity. The D-configuration helps protect the peptide from degradation by proteases, prolonging its biological activity. nih.gov

| Feature of Analog | Rationale for Inclusion | Potential Biological Impact |

| D-Amino Acid Backbone | Increases resistance to proteolysis by endogenous peptidases. | Enhanced bioavailability and longer half-life in vivo. |

| Aromatic Side Chain | Facilitates hydrophobic and π-π stacking interactions within protein binding pockets. | Contributes to binding affinity and can play a role in substrate recognition. |

| Para-substituted Ureido Group | Introduces potent hydrogen bond donor/acceptor capabilities. | Can form specific, high-affinity interactions with target receptors or enzymes, improving potency and selectivity. |

Design of Non-Natural Amino Acid Incorporations into Biomacromolecules

Expanding the genetic code to include non-natural amino acids (NAAs) allows for the production of proteins with novel chemical and biological properties. mdpi.comnih.gov This technology provides a powerful platform for probing and engineering protein function in ways that are not possible with the 20 canonical amino acids. nih.govyoutube.com

The most common method for the site-specific incorporation of NAAs into proteins in living cells is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). mdpi.comnih.gov This system functions independently of the host cell's endogenous synthetases and tRNAs. acs.org

The general workflow for incorporating an NAA like 4-((Aminocarbonyl)amino)-D-phenylalanine is as follows:

Codon Reassignment: A codon, typically a nonsense or "stop" codon like UAG (amber), is introduced at the desired site in the gene of interest via mutagenesis. mdpi.comnih.gov

Orthogonal Pair Expression: The cell is engineered to express the orthogonal aaRS-tRNA pair. The tRNA has an anticodon that recognizes the reassigned codon (e.g., CUA for UAG). acs.org

NAA Supplementation: The non-natural amino acid is supplied in the cell culture medium. nih.gov

Protein Expression: The orthogonal aaRS specifically charges its cognate tRNA with the NAA. During translation, when the ribosome encounters the reassigned codon on the mRNA, the charged tRNA delivers the NAA, resulting in its incorporation into the growing polypeptide chain. mdpi.comacs.org

While this method has been successfully used for a wide variety of NAAs, the incorporation of D-amino acids presents a greater challenge due to the ribosome's inherent stereoselectivity, which favors L-amino acids. nih.gov However, engineered ribosomes and translation systems have shown promise in overcoming this barrier, enabling the incorporation of D-amino acids like D-phenylalanine into proteins. nih.govharvard.edu

The introduction of a non-natural amino acid can have profound effects on the structure and function of a protein. The specific impact depends on the properties of the incorporated amino acid and its location within the protein structure.

Incorporating 4-((Aminocarbonyl)amino)-D-phenylalanine would introduce several key changes:

Local Stereochemistry: The D-configuration at the α-carbon alters the local peptide backbone geometry, which can induce significant perturbations in secondary structures like α-helices and β-sheets.

Hydrogen Bonding: The ureido group provides a new hydrogen-bonding node on the protein surface or within its core. This could be used to stabilize a particular fold, create a new binding site for a ligand, or alter the protein's interaction with other molecules.

Hydrophobicity: Like natural phenylalanine, the phenyl ring is hydrophobic and prefers to be buried in the protein's core, away from the aqueous solvent.

Research on incorporating D-phenylalanine into Green Fluorescent Protein (GFP) demonstrated that stereochemical switching at a key position within the chromophore led to altered spectral properties and significantly improved the protein's thermal stability. rsc.org This highlights how a single stereochemical change can dramatically influence a protein's physical characteristics.

Table: Predicted Effects of 4-((Aminocarbonyl)amino)-D-phenylalanine Incorporation

| Structural Location of Incorporation | Potential Impact on Structure | Potential Impact on Function |

|---|---|---|

| Flexible Loop on Protein Surface | May constrain loop flexibility due to the ureido group's hydrogen bonding potential. | Could modulate protein-protein interactions or alter binding kinetics. |

| Core of an α-helix | Likely to disrupt the helical structure due to the D-configuration. | Could lead to protein misfolding or destabilization, potentially altering or ablating function. |

| Active Site of an Enzyme | Could change the shape and chemical environment of the active site. | May alter substrate specificity, enhance or inhibit catalytic activity, or create a novel enzymatic function. |

| Protein-Protein Interface | The ureido group could form new hydrogen bonds with a binding partner. | Could increase the affinity and specificity of the protein-protein interaction. |

Supramolecular Interactions and Chiral Recognition Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. Phenylalanine itself is known to form supramolecular assemblies. rsc.org The design of synthetic systems for chiral recognition—the ability to distinguish between enantiomers—is a significant area of research. nih.gov

The structural features of 4-((Aminocarbonyl)amino)-D-phenylalanine make it an excellent candidate for use in these fields.

Supramolecular Assembly: The ureido group is a powerful and well-established motif for directing self-assembly through the formation of strong and directional hydrogen bonds. This, combined with the potential for π-π stacking of the phenyl rings, could be used to create well-ordered supramolecular structures like fibers, gels, or sheets.

Chiral Recognition: Chiral sensors often rely on creating a specific three-dimensional "host" environment that preferentially binds one enantiomer of a "guest" molecule over the other. nih.gov As a homochiral molecule, 4-((Aminocarbonyl)amino)-D-phenylalanine can be used as a component in building such chiral hosts. The combination of its defined stereocenter, aromatic ring, and hydrogen-bonding ureido group provides multiple points of interaction that can be used to achieve selective recognition of other chiral molecules. rsc.org For example, chiral perylene (B46583) bisimide derivatives have been shown to selectively interact with D-phenylalanine in solution, causing a detectable change in their aggregation state and fluorescence. nih.gov

Enantioselective Discrimination in Self-Assembly Processes

The self-assembly of chiral molecules into well-defined nanoscale and microscale structures is a cornerstone of supramolecular chemistry and materials science. In this context, 4-((Aminocarbonyl)amino)-D-phenylalanine serves as an exemplary building block for enantioselective discrimination during self-assembly. The process is driven by a combination of non-covalent interactions, where the urea group plays a pivotal role.

The urea functional group is an ideal supramolecular synthon because it possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites within a planar geometry. nih.govresearchgate.net This allows for the formation of strong and directional intermolecular hydrogen bonds, leading to the creation of one-dimensional tapes, sheets, or helical structures. csic.es When this strong hydrogen-bonding capability is coupled with the inherent chirality of the D-phenylalanine residue, the resulting self-assembled structures are themselves chiral.

The enantioselective nature of these assemblies arises from the specific stereochemical requirements for optimal packing and hydrogen-bonding. Molecules of 4-((Aminocarbonyl)amino)-D-phenylalanine will preferentially assemble with other molecules of the same chirality because the spatial arrangement of the phenyl ring and the amino acid backbone in the D-configuration allows for the most stable and ordered hydrogen-bonded network. The introduction of its enantiomer, 4-((Aminocarbonyl)amino)-L-phenylalanine, would disrupt this ordered packing due to steric hindrance and mismatched interaction points, a phenomenon known as chiral mismatch. This principle is observed in various self-assembling peptide systems where heterochirality can restrict or alter the resulting morphology of the assembled structures. upc.edu

The self-assembly process is governed by a delicate balance of several intermolecular forces:

Hydrogen Bonding: The primary driving force, mediated by the urea group, leading to the formation of extended chains or networks. csic.es

π–π Stacking: Interactions between the aromatic phenyl rings of the phenylalanine residues contribute to the stability of the assembly. nih.gov

Hydrophobic Interactions: The nonpolar phenyl group also contributes to the aggregation of the molecules in polar solvents. nih.gov

The interplay of these forces, under the strict stereochemical control of the D-chiral center, results in the formation of hierarchically ordered materials where the chirality of the molecule is translated to the macroscopic properties of the assembly. This enantioselective self-assembly is crucial for creating materials with specific optical or biological properties.

Development of Chiral Sensing Platforms

The principles that govern enantioselective self-assembly also underpin the application of 4-((Aminocarbonyl)amino)-D-phenylalanine in the development of chiral sensing platforms. Molecular recognition, particularly chiral recognition, relies on the formation of diastereomeric complexes between a chiral host (the sensor) and a chiral guest (the analyte), which have different Gibbs free energies. nih.gov

In this context, a surface or material functionalized with 4-((Aminocarbonyl)amino)-D-phenylalanine can act as a chiral selector. The urea group, with its capacity for forming multiple hydrogen bonds, serves as a binding site for analytes that also possess hydrogen-bonding functionalities, such as carboxylates or amides. nih.gov The D-phenylalanine component provides a fixed chiral environment.

For a chiral analyte to be recognized, it must "fit" into the chiral cavity or surface created by the 4-((Aminocarbonyl)amino)-D-phenylalanine molecules. This fit is determined by a three-point interaction model, which is a conceptual requirement for chiral recognition. The interaction between the chiral sensor and the analyte enantiomers will differ in strength and stability. For instance, one enantiomer of a chiral carboxylic acid might be able to form a stable hydrogen-bonding network with the urea moiety while also having favorable steric interactions with the D-phenylalanine backbone. In contrast, its mirror-image enantiomer may experience steric clashes or be unable to orient itself for optimal hydrogen bonding.

This difference in binding affinity can be transduced into a measurable signal using various analytical techniques:

Spectroscopic Methods: Changes in fluorescence, UV-visible absorption, or circular dichroism upon binding of the analyte can be monitored. mdpi.com

Electrochemical Methods: The binding event can alter the electrochemical properties of the sensor, which can be detected by techniques like cyclic voltammetry or impedance spectroscopy.

Quartz Crystal Microbalance (QCM): This technique can detect the mass change on a sensor surface as the analyte binds, providing a highly sensitive method for chiral discrimination.

The effectiveness of a chiral sensing platform based on this molecule would depend on the preorganization of the receptor sites and the complementarity between the sensor and the target analyte. The robust and directional nature of urea-mediated hydrogen bonds makes 4-((Aminocarbonyl)amino)-D-phenylalanine a promising candidate for the design of highly selective and sensitive chiral sensors.

Advanced Research Directions and Future Analog Design

Rational Design of Analogs for Enhanced Specificity and Functionality

The rational design of analogs of 4-((Aminocarbonyl)amino)-D-phenylalanine aims to create derivatives with improved potency, selectivity, and pharmacokinetic profiles. This process involves systematic modifications of the parent molecule and evaluation of their effects on biological activity. researchgate.net By understanding how structural changes influence the molecule's interaction with its biological target, researchers can design more effective compounds. mdpi.com This structure-based design approach is crucial for optimizing lead compounds into viable therapeutic candidates. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. mdpi.com For phenylalanine derivatives, SAR studies have been instrumental in identifying key interactions that govern their function, such as inhibitors of enzymes or modulators of protein-protein interactions. nih.govmdpi.com Modifications can be made to the phenyl ring, the amino acid backbone, or the ureido moiety to probe their importance. For instance, altering substituents on the phenyl ring can affect hydrophobicity, electronic properties, and steric fit within a binding pocket. nih.govnih.gov The replacement of the ureido group with other hydrogen-bonding moieties like amides or sulfonamides can also provide insights into the optimal interactions with a target receptor. lsu.edu These studies have guided the development of potent and selective compounds across various therapeutic areas, from anticancer to antiviral agents. nih.govmdpi.com

| Scaffold/Modification | Key SAR Findings | Therapeutic Target/Application | Source(s) |

|---|---|---|---|

| Phenylalanine Derivatives | The phenylalanine core is often crucial for maintaining activity through hydrophobic interactions. | HIV Capsid (CA) Protein | mdpi.com |

| β-Phenylalanine Derivatives (β-PAD) | SAR analysis of β-PAD structures led to the identification of potent inhibitors. | eEF2K in Breast Cancer | nih.gov |

| Ureido-Substituted Phenylthiazoles | The urea (B33335) functionality provides critical hydrogen bonds with target proteins. | IGF1R Kinase Inhibitors | nih.gov |

| Halogenated Phenylalanines | Lipophilic groups at position 3 or large halogens at position 2 of the phenyl ring enhance binding affinity to the LAT1 transporter. | LAT1-Targeted Drug Delivery | nih.gov |

| Phenyl Urea Derivatives | The phenyl ring and carboxyl group were found to be important for binding activity. | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors | nih.gov |

Computational methods are increasingly integral to the drug design process, allowing for the rapid and cost-effective evaluation of new molecular entities. mdpi.com Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to predict how newly designed analogs of 4-((Aminocarbonyl)amino)-D-phenylalanine might bind to a specific biological target. mdpi.comnih.gov Molecular docking simulates the interaction between a ligand and a receptor, providing insights into the binding mode and affinity. mdpi.com 3D-QSAR models can establish a correlation between the structural properties of a series of compounds and their biological activities, which helps in predicting the potency of novel derivatives. mdpi.comnih.gov Furthermore, in silico screening of large virtual libraries of compounds can identify novel scaffolds or derivatives with a high probability of being active, which can then be prioritized for chemical synthesis and biological testing. nih.govmdpi.comresearchgate.net These computational approaches significantly accelerate the discovery of new lead compounds by focusing laboratory efforts on the most promising candidates. nih.gov

| Computational Method | Description | Application in Drug Design | Source(s) |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identify binding modes, estimate binding affinity, screen virtual libraries. | mdpi.commdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D structural properties of molecules with their biological activity to build predictive models. | Guide lead optimization by identifying favorable and unfavorable structural modifications. | mdpi.comnih.gov |

| Virtual/In Silico Screening | Uses computational methods to search large libraries of small molecules to identify structures that are most likely to bind to a drug target. | Identify novel hits and lead compounds for further development. | nih.govresearchgate.net |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Filter out candidates with poor pharmacokinetic profiles early in the discovery process. | mdpi.comnih.gov |

Exploration of Novel Biochemical and Biological Roles for Ureido-Phenylalanine Derivatives

The unique chemical properties of ureido-phenylalanine derivatives suggest they may have a wide range of unexplored biochemical and biological roles. The urea moiety is a versatile functional group known for its ability to form multiple stable hydrogen bonds, a feature central to many drug-target interactions. nih.gov Phenylalanine itself is a precursor for several important neurotransmitters, and its derivatives are explored for various neurological applications. metwarebio.comresearchgate.net

By incorporating 4-((Aminocarbonyl)amino)-D-phenylalanine into peptides, it may be possible to create novel therapeutics with enhanced stability against proteolytic degradation and altered receptor binding profiles. nih.gov The field of genetic code expansion allows for the site-specific incorporation of such ncAAs into proteins, opening avenues to create proteins with new functions for therapeutic or research purposes. nih.govresearchgate.netpreprints.org Given that various ureido derivatives have shown promise as kinase inhibitors and immunomodulators, ureido-phenylalanine derivatives could be promising candidates for development in oncology and immunology. nih.govnih.gov The exploration of these non-canonical amino acids could lead to the development of novel biologics, engineered enzymes, and precisely targeted therapeutics. nih.govacs.org

Methodological Advancements in the Study of Non-Canonical Amino Acids

The study and application of non-canonical amino acids (ncAAs) like 4-((Aminocarbonyl)amino)-D-phenylalanine have been significantly propelled by methodological advancements in synthetic and chemical biology. nih.govtwistbioscience.com A key technology is genetic code expansion (GCE), which enables the site-specific incorporation of ncAAs into proteins in living organisms. researchgate.netpreprints.org This is typically achieved using an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the ncAA and its corresponding codon but does not cross-react with the host cell's native translational machinery. acs.org

Further advancements include the development of cell-free protein synthesis (CFPS) systems, which offer a more flexible platform for incorporating ncAAs without the constraints of cell viability. nih.gov Researchers have also developed methods like synonymous codon compression, where redundant codons for canonical amino acids are removed from the genome and reassigned to ncAAs, allowing for the incorporation of multiple different ncAAs into a single protein. preprints.orgnih.gov Recently, the use of quadruplet codons has been explored as a new way to encode ncAAs, further expanding the possibilities for creating novel proteins. azolifesciences.com These evolving methodologies are crucial for fully harnessing the potential of ncAAs in creating tailor-made proteins for applications in medicine, materials science, and biocatalysis. researchgate.netacs.org

| Methodology | Description | Advantage/Application | Source(s) |

|---|---|---|---|

| Genetic Code Expansion (GCE) | Uses an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate ncAAs in response to a reassigned codon (e.g., a stop codon). | Enables site-specific incorporation of ncAAs into proteins in living cells, creating novel biological functions. | researchgate.netpreprints.org |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis system that allows for direct addition of components, including ncAAs. | Overcomes cellular toxicity issues and allows for high-throughput screening and incorporation of a wider range of ncAAs. | nih.gov |

| Synonymous Codon Compression | Reduces the number of synonymous codons for a canonical amino acid, freeing up codons to be reassigned to ncAAs. | Allows for the simultaneous incorporation of multiple different ncAAs into a single protein. | preprints.orgnih.gov |

| Quadruplet Codon Decoding | Utilizes a four-nucleotide codon and a corresponding engineered tRNA to incorporate an ncAA. | Provides an alternative method for genetic code expansion without requiring host genome modifications. | azolifesciences.com |

| Biosynthesis of ncAAs | Engineering metabolic pathways within a host organism to produce the desired ncAA endogenously. | Overcomes issues of ncAA bioavailability and can increase incorporation efficiency. | nih.govtwistbioscience.com |

Analytical and Characterization Methodologies for 4 Aminocarbonyl Amino D Phenylalanine Research

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of 4-((Aminocarbonyl)amino)-D-phenylalanine and studying its interactions. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are central to its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. For 4-((Aminocarbonyl)amino)-D-phenylalanine, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the D-phenylalanine backbone, the phenyl ring substitution pattern, and the aminocarbonylamino (urea) moiety. The absolute configuration of D-phenylalanine can be confirmed using techniques like circular dichroism (CD) spectroscopy. researchgate.net

¹H NMR Spectroscopy The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the disubstituted benzene (B151609) ring, typically in the range of δ 7.0-7.5 ppm. The protons of the alanine (B10760859) side chain (α-CH and β-CH₂) would appear at distinct chemical shifts, and the protons of the primary amine and urea (B33335) group would also be observable.

¹³C NMR Spectroscopy The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the α- and β-carbons of the alanine moiety, the carbons of the phenyl ring, and the carbonyl carbon of the urea group, confirming the complete carbon skeleton.

Interactive Data Table: Predicted NMR Chemical Shifts for 4-((Aminocarbonyl)amino)-D-phenylalanine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~10-12 | ~175-180 |

| α-CH | ~3.5-4.0 | ~55-60 |

| β-CH₂ | ~2.8-3.2 | ~35-40 |

| Aromatic CH (ortho to CH₂) | ~7.2 | ~130 |

| Aromatic CH (ortho to NH) | ~7.4 | ~118 |

| Aromatic C (ipso-CH₂) | - | ~130 |

| Aromatic C (ipso-NH) | - | ~138 |

| Urea (NH) | ~8.0-9.0 | - |

| Urea (NH₂) | ~5.5-6.5 | - |

| Urea (C=O) | - | ~158 |

Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 4-((Aminocarbonyl)amino)-D-phenylalanine would display characteristic absorption bands. In its zwitterionic form, which is common for amino acids in the solid state, the spectrum shows vibrations for the protonated amino group (NH₃⁺) and the deprotonated carboxylate group (COO⁻). yildiz.edu.tr The presence of the urea group introduces additional characteristic bands. yildiz.edu.trthermofisher.com

Interactive Data Table: Key FTIR Absorption Bands for 4-((Aminocarbonyl)amino)-D-phenylalanine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Urea & Amine) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Urea) | Stretching (Amide I) | 1680-1650 |

| C=O (Carboxylate) | Asymmetric Stretching | 1610-1550 |

| N-H (Amine/Urea) | Bending (Amide II) | 1580-1520 |

| C=C (Aromatic) | Stretching | 1500-1400 |

| C-O (Carboxylate) | Symmetric Stretching | 1420-1380 |

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical and enantiomeric purity of 4-((Aminocarbonyl)amino)-D-phenylalanine.

Purity Determination Reversed-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity. A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) can effectively separate the target compound from synthesis precursors and degradation products. Detection is typically performed using an ultraviolet (UV) detector, leveraging the aromatic ring's absorbance.

Enantiomeric Excess Determination Ensuring the enantiomeric purity of a chiral compound like 4-((Aminocarbonyl)amino)-D-phenylalanine is critical. Chiral HPLC is the gold standard for this analysis. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or ristocetin, have proven highly successful in resolving underivatized amino acid enantiomers. researchgate.netsigmaaldrich.com The D-enantiomer is typically more strongly retained on these types of columns. sigmaaldrich.com

Another approach involves pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral RP-HPLC column. nih.gov

Interactive Data Table: Chiral HPLC Methods for Phenylalanine Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase System | Separation Principle |

| Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Methanol/Water/Acid/Base | Polar ionic and organic modes, forms transient diastereomeric complexes. sigmaaldrich.com |

| Ristocetin A-based | Methanol/Water/Buffer | Similar to teicoplanin, relies on multiple chiral recognition interactions. researchgate.net |

| β-cyclodextrin-based | Aqueous buffers with organic modifiers | Inclusion complexation where one enantiomer fits better into the chiral cavity. researchgate.net |

| Pirkle-type (e.g., (S)-4-amino-N-(1-cyclohexylethyl)benzamide) | Normal phase (e.g., Hexane/Isopropanol) | π-π interactions, hydrogen bonding, and steric hindrance. researchgate.net |

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS), most often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and specific quantification of 4-((Aminocarbonyl)amino)-D-phenylalanine and the identification of its metabolites in biological samples. nih.govwaters.com

Metabolite Identification High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements of the parent compound and its metabolites. nih.gov This data allows for the determination of elemental compositions. By comparing samples from control and treated groups, unique masses corresponding to potential metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, and the resulting fragmentation patterns provide structural information, helping to elucidate metabolic pathways such as hydroxylation, glucuronidation, or further metabolism of the urea moiety.

Quantification For quantitative analysis, LC coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the sample matrix. researchgate.net A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. nih.gov This technique enables the measurement of very low concentrations of the compound in complex biological fluids like plasma. nih.gov

Interactive Data Table: Example LC-MS/MS Parameters for Phenylalanine Derivative Analysis

| Parameter | Description | Example Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI) | Positive Mode ([M+H]⁺) |

| Precursor Ion (m/z) | Mass-to-charge ratio of the parent molecule | For C₁₀H₁₃N₃O₃, [M+H]⁺ ≈ 224.1 |

| Collision Energy | Energy used to fragment the precursor ion | Optimized for specific compound (e.g., 15-30 eV) |

| Product Ion (m/z) | Mass-to-charge ratio of a specific fragment | e.g., Loss of H₂O and CO (~178.1), Loss of urea moiety |

| Chromatographic Column | Reversed-phase or HILIC | e.g., C18 (100 x 2.1 mm, 1.7 µm) researchgate.net |

| Mobile Phase | Aqueous/Organic Gradient | e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid researchgate.net |

Note: The exact mass transitions and optimal parameters must be determined empirically for 4-((Aminocarbonyl)amino)-D-phenylalanine.

Conclusion and Future Perspectives in the Academic Research Landscape of 4 Aminocarbonyl Amino D Phenylalanine

Synthesis Challenges and Opportunities for Sustainable Production

The generation of enantiomerically pure non-canonical amino acids (ncAAs) like 4-((Aminocarbonyl)amino)-D-phenylalanine presents considerable synthetic challenges. Traditional organic synthesis routes often require multiple steps, involve hazardous reagents, and can result in low yields. nih.gov A significant hurdle in the synthesis and purification of such compounds is their hydrophilic and zwitterionic nature, which complicates isolation from aqueous reaction media. nih.gov

However, these challenges are increasingly being met with innovative and sustainable solutions, primarily through biocatalysis. The use of enzymes and whole-cell systems offers a greener, more efficient alternative to conventional chemical methods. researchgate.net Multi-enzymatic cascades, for instance, can produce D-amino acid derivatives with high enantiomeric excess (>99%) from racemic mixtures or L-amino acid precursors. nih.gov Key enzymatic approaches that represent future opportunities include:

Phenylalanine Ammonia (B1221849) Lyases (PALs): These enzymes catalyze the amination of cinnamic acids. While they naturally produce L-isomers, coupling PALs with chemoenzymatic deracemization processes (involving stereoselective oxidation and non-selective reduction) can yield substituted D-phenylalanines with high optical purity. nih.govresearchgate.net

Engineered Transaminases and Dehydrogenases: ω-Transaminases and D-amino acid dehydrogenases (D-AADHs) are powerful tools for the asymmetric synthesis of chiral amines and D-amino acids from keto-acid precursors. nih.govfrontiersin.org

Continuous Flow Systems: Immobilizing enzymes on solid supports allows for their use in continuous flow reactors. This approach enhances catalyst reusability and productivity, shortens reaction times, and simplifies downstream processing, representing a significant step towards scalable and sustainable production. frontiersin.orgfrontiersin.org

Metabolic Engineering: Engineering microorganisms like Corynebacterium glutamicum or cyanobacteria to overproduce specific amino acid precursors opens a pathway for the de novo biosynthesis of complex ncAAs from simple carbon sources like glucose or even CO2. purdue.edumdpi.com

Table 1: Comparison of Synthetic Strategies for Non-Canonical Amino Acids

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often requires chiral auxiliaries or resolution steps. | High enantioselectivity is inherent to the enzyme. |

| Reaction Conditions | Frequently involves harsh temperatures, pressures, and non-aqueous solvents. | Typically operates under mild aqueous conditions (neutral pH, ambient temperature). |

| Environmental Impact | May use toxic reagents and generate significant waste. | Utilizes renewable catalysts (enzymes) and is generally considered a greener approach. |

| Key Challenges | Multi-step processes, protection/deprotection steps, potential for racemization. | Enzyme discovery and engineering, substrate scope limitations, cofactor dependency. |

| Process Scalability | Well-established for many processes. | Advancing rapidly with techniques like enzyme immobilization and continuous flow. frontiersin.orgfrontiersin.org |

Unveiling Intricate Biological Mechanisms and Roles

The precise biological functions of 4-((Aminocarbonyl)amino)-D-phenylalanine are not yet extensively documented, presenting a fertile ground for future research. However, the known roles of its parent molecule, D-phenylalanine, and other analogs offer valuable insights into its potential mechanisms of action. D-amino acids, once thought to be rare in nature, are now recognized for having specific and important physiological functions. nih.gov

D-phenylalanine itself is known to exhibit pharmacological activity. wikipedia.org For instance, it may block the degradation of enkephalins by the enzyme carboxypeptidase A, which could explain its purported analgesic properties. wikipedia.org Furthermore, phenylalanine is a precursor to essential neurotransmitters like dopamine (B1211576) and norepinephrine, and its transport across the blood-brain barrier is a critical biological process. wikipedia.orgmetwarebio.com Alterations in phenylalanine metabolism and transport are linked to various health conditions. nih.govnih.gov

Future research on 4-((Aminocarbonyl)amino)-D-phenylalanine will likely focus on:

Receptor and Enzyme Interactions: Investigating how the addition of the aminocarbonylamino (urea) moiety at the para position influences binding to biological targets. This group can act as a hydrogen bond donor and acceptor, potentially altering the binding affinity and selectivity for receptors or enzyme active sites compared to other phenylalanine derivatives like 4-amino-D-phenylalanine or 4-iodo-D-phenylalanine. caymanchem.comdrugbank.comnih.gov

Metabolic Stability and Transport: The D-configuration inherently confers resistance to degradation by many proteases. nbinno.com Studies are needed to determine the metabolic fate of this specific compound and its ability to utilize amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is crucial for delivering compounds to the brain and tumors. nih.gov

Modulation of Cellular Pathways: Excess phenylalanine can impact cellular processes by inhibiting key enzymes or affecting signaling pathways like the mammalian target of rapamycin (B549165) (mTOR). nih.gov Research could explore whether 4-((Aminocarbonyl)amino)-D-phenylalanine can modulate these or other pathways, potentially offering therapeutic benefits.

Amyloid Formation: L-phenylalanine can self-assemble into amyloid-like fibrils, a process implicated in phenylketonuria. Interestingly, D-phenylalanine can inhibit this fibril formation. researchgate.netresearchgate.net Investigating the effect of 4-((Aminocarbonyl)amino)-D-phenylalanine on this process could reveal novel therapeutic strategies.

Table 2: Potential Research Areas for the Biological Role of 4-((Aminocarbonyl)amino)-D-phenylalanine

| Research Area | Rationale Based on Related Compounds | Key Questions to Address |

|---|---|---|

| Neuropharmacology | D-phenylalanine exhibits analgesic and potential antidepressant effects. wikipedia.org | Does it modulate neurotransmitter systems? Can it cross the blood-brain barrier? |

| Enzyme Inhibition | D-phenylalanine can inhibit enzymes like carboxypeptidase A. wikipedia.org | What is its inhibitory profile against a panel of relevant enzymes (e.g., proteases, kinases)? |

| Metabolic Disease | Phenylalanine metabolism is central to disorders like phenylketonuria (PKU). nih.gov | Can it influence L-phenylalanine aggregation or transport in models of PKU? researchgate.net |

| Oncology | LAT1 transporters, which carry phenylalanine analogs, are overexpressed in many cancers. nih.gov | Is it selectively transported by LAT1? Could it be a vehicle for targeted drug delivery? |

Expanding the Scope of Applications in Chemical Biology and Synthetic Design

Beyond its potential biological activities, 4-((Aminocarbonyl)amino)-D-phenylalanine is a valuable tool for chemical biology and a versatile building block in synthetic design. The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy to create molecules with novel structures and enhanced properties. nbinno.com

As a synthetic building block, its primary application lies in peptide synthesis. srdpharma.com The inclusion of a D-amino acid is a well-established method to increase the metabolic stability of peptides by making them resistant to cleavage by proteases, thereby extending their in vivo half-life. nbinno.com The unique side chain of 4-((Aminocarbonyl)amino)-D-phenylalanine offers further advantages:

Conformational Control: The steric bulk and hydrogen-bonding capabilities of the carbamoylphenyl group can be used to introduce specific turns or secondary structures in a peptide chain, allowing for precise control over its three-dimensional folding. nbinno.com

Modulated Binding Affinity: The side chain can form specific hydrogen bonds with a biological target, potentially enhancing binding affinity and selectivity. This makes it an attractive component for designing potent and selective peptide-based therapeutics.

In the realm of chemical biology, unnatural amino acids are used to probe complex biological systems. While derivatives like 4-azido-L-phenylalanine are widely used as bioorthogonal handles for labeling and crosslinking experiments, 4-((Aminocarbonyl)amino)-D-phenylalanine could be used to explore structure-function relationships in proteins. nih.gov By using genetic code expansion technologies, it could be site-specifically incorporated into a protein, allowing researchers to study how the introduction of a urea (B33335) moiety at a specific position affects protein folding, stability, and enzymatic activity. nih.govacs.org

Table 3: Advantages of Incorporating 4-((Aminocarbonyl)amino)-D-phenylalanine into Peptides

| Feature | Advantage | Implication in Synthetic Design |

|---|---|---|

| D-Stereochemistry | Increased resistance to proteolytic degradation. | Enhanced in vivo half-life and bioavailability of peptide therapeutics. nbinno.com |

| Urea Moiety Side Chain | Provides both hydrogen bond donor and acceptor sites. | Can be used to improve binding affinity and specificity to target receptors or enzymes. |

| Aromatic Ring | Facilitates π-stacking interactions and provides a rigid scaffold. | Influences peptide conformation and interaction with aromatic residues in binding pockets. |

| Non-Canonical Structure | Unique side chain not found in natural proteins. | Allows for the creation of novel peptide structures with tailored properties for drug discovery and chemical biology. nbinno.com |

Q & A

Q. What are the recommended synthetic routes for 4-((Aminocarbonyl)amino)-D-phenylalanine and its derivatives?

A common method involves reacting dialkylamines with N-acetyl-4-chloromethyl phenylalanine ethyl ester, followed by hydrolysis in HCl and Boc protection for solid-phase peptide synthesis. This approach introduces hydrophilic and aromatic properties, enabling systematic structure-activity studies in peptides . For derivatives with azido groups, an optimized synthesis using cost-effective reagents (e.g., diazonium salts) is recommended to avoid hazardous intermediates .

Q. What safety protocols should be followed when handling derivatives containing reactive groups (e.g., azido)?

Reactive groups like azido require strict safety measures:

- Use local exhaust ventilation and closed systems to prevent inhalation or contact.

- Wear anti-static lab coats , nitrile gloves, and safety goggles.

- Store azido derivatives at -20°C in inert atmospheres to minimize decomposition risks .

- Avoid proximity to reducing agents or heat sources due to explosion risks .

Advanced Research Questions

Q. How can enzymatic and chemical synthesis methods be optimized for chiral phenylalanine derivatives?

- Enzymatic routes (e.g., nitrilase-mediated dynamic kinetic resolution) achieve high enantiomeric excess (e.g., >99% ee) under mild conditions (pH 8, 40°C) but may require substrate engineering for non-natural analogs .